2-acetyloxybenzoic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;hydrochloride
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Overview
Description
Dihydrocodeine bitartrate, aspirin, and caffeine is a combination medication used primarily for pain relief. Dihydrocodeine bitartrate is a semi-synthetic opioid analgesic, aspirin is a nonsteroidal anti-inflammatory drug (NSAID), and caffeine is a central nervous system stimulant. This combination is effective in managing moderate to severe pain, particularly when other pain medications are not sufficient .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrocodeine Bitartrate: Dihydrocodeine is synthesized from codeine through a process of hydrogenation.
Aspirin: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride.
Caffeine: Caffeine is extracted from natural sources like coffee beans and tea leaves or synthesized from xanthine derivatives.
Industrial Production Methods
The industrial production of this combination involves the precise measurement and mixing of dihydrocodeine bitartrate, aspirin, and caffeine in specific ratios. The mixture is then formulated into tablets or capsules under controlled conditions to ensure uniformity and stability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dihydrocodeine can undergo oxidation to form dihydromorphine.
Reduction: Aspirin can be reduced to salicylic acid under certain conditions.
Substitution: Caffeine can undergo substitution reactions, particularly methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Methyl iodide is often used for methylation reactions.
Major Products
Dihydrocodeine: Oxidation produces dihydromorphine.
Aspirin: Reduction yields salicylic acid.
Scientific Research Applications
Chemistry
Analgesic Research: Dihydrocodeine bitartrate is studied for its analgesic properties and potential for abuse and dependence.
Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion of these compounds.
Biology
Pain Management: Studies on the efficacy of this combination in managing different types of pain.
Neurobiology: Research on the effects of caffeine on the central nervous system.
Medicine
Clinical Trials: Trials to determine the safety and efficacy of this combination in various patient populations.
Addiction Studies: Research on the potential for addiction and methods to mitigate it.
Industry
Pharmaceutical Formulation: Development of new formulations to improve bioavailability and patient compliance.
Quality Control: Methods to ensure the consistency and quality of the final product.
Mechanism of Action
Dihydrocodeine Bitartrate
Dihydrocodeine bitartrate acts as an agonist at the μ-opioid receptors in the central nervous system, inhibiting the release of neurotransmitters and reducing the perception of pain .
Aspirin
Aspirin inhibits the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This reduces inflammation, pain, and fever .
Caffeine
Caffeine acts as a central nervous system stimulant by blocking adenosine receptors, which increases the release of neurotransmitters like dopamine and norepinephrine .
Comparison with Similar Compounds
Similar Compounds
Codeine: Similar to dihydrocodeine but less potent.
Acetaminophen: Often combined with caffeine and dihydrocodeine for pain relief.
Ibuprofen: Another NSAID similar to aspirin but with different pharmacokinetics.
Uniqueness
The combination of dihydrocodeine bitartrate, aspirin, and caffeine is unique in its multi-modal approach to pain relief, leveraging the analgesic, anti-inflammatory, and stimulant properties of its components .
Properties
CAS No. |
79102-58-2 |
---|---|
Molecular Formula |
C44H52ClN7O8S |
Molecular Weight |
874.4 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;N-(4-ethoxyphenyl)acetamide;1,3,7-trimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C17H20N2S.C10H13NO2.C9H8O4.C8H10N4O2.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4-11,13H,12H2,1-3H3;4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;1H |
InChI Key |
ZGWVKGYYNSULOV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl |
Synonyms |
Synalgos |
Origin of Product |
United States |
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